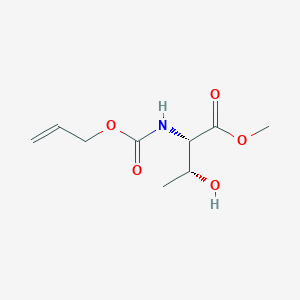
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound that is likely to be of interest due to its structural features, which suggest potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyridine-based heterocycles and butanamide derivatives, which are known for their various biological activities, including antiulcer and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the preparation of butanamides with specific pharmacophores. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides were synthesized and tested for their gastric acid antisecretory activity . Another synthesis route described involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate to produce 3-oxo-N-(pyridin-2-yl)butanamide compounds . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate thiazolyl and p-tolylthio substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide includes a pyridine ring, which is a common feature in many biologically active molecules. The presence of a thiazole ring and a butanamide moiety suggests that the compound could interact with biological targets through various modes of binding, potentially leading to different biological activities .
Chemical Reactions Analysis
The chemical reactivity of related compounds is highlighted by their ability to undergo further transformations to yield heterocyclic compounds. For example, 3-oxo-N-(pyridin-2-yl)butanamide serves as a precursor for the synthesis of various heterocycles, indicating that the compound may also be versatile in chemical reactions . Additionally, the synthesis of pyrimidines from 3-oxo-N-(pyridin-2-yl)butanamide through cyclization with thiourea and different aromatic aldehydes suggests that similar cyclization reactions could be applicable to the compound of interest .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide are not directly reported, related compounds exhibit properties that are characteristic of their structural classes. For instance, the solubility, melting points, and stability of these compounds can be inferred based on the functional groups present. The antimicrobial evaluation of pyridine-based heterocycles indicates that these compounds have moderate activity, which could be a result of their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A number of studies have detailed the synthesis of pyridine and thiazole derivatives, highlighting their potential for further chemical modifications and applications in various fields of research. For instance, Darwish et al. (2010) described the synthesis of new pyridine-based heterocycles, which showed moderate antimicrobial activity, suggesting their potential in developing antimicrobial agents (Darwish, Kheder, & Farag, 2010). Similarly, Farag, Kheder, and Mabkhot (2009) reported on the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating the wide range of possible biological activities of these compounds (Farag, Kheder, & Mabkhot, 2009).
Heterocyclic Synthesis and Applications
The versatility of thiazole and pyridine moieties in heterocyclic chemistry has been extensively studied. For example, Hafiz, Ramiz, and Sarhan (2011) synthesized new dihydropyridines, dihydropyridazines, and thiourea derivatives, showcasing the broad applicability of these compounds in creating complex chemical structures (Hafiz, Ramiz, & Sarhan, 2011).
Molecular Structures and Protonation Studies
Studies on the structural characterization and protonation sites of N,4-diheteroaryl 2-aminothiazoles, like those conducted by Böck et al. (2021), provide valuable insights into the chemical behavior and interaction patterns of these molecules, which could inform their applications in materials science and pharmaceuticals (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Antiviral and Antimicrobial Applications
The antiviral and antimicrobial potential of thiazole derivatives has been a subject of interest. Vulpetti et al. (2006) and Attaby et al. (2006) have identified compounds within this chemical class that exhibit promising antiviral activity, suggesting their potential as therapeutic agents (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006); (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Potential in Oligosaccharide Synthesis
Pornsuriyasak, Rath, and Demchenko (2008) explored the use of 4-(pyridin-2-yl)thiazol-2-yl thioglycosides as bidentate ligands for oligosaccharide synthesis, demonstrating the compound's potential in facilitating the synthesis of complex carbohydrates, a crucial aspect of drug development and material science (Pornsuriyasak, Rath, & Demchenko, 2008).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-8-16(9-7-14)24-11-3-5-18(23)22-19-21-17(13-25-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENIPLMKOMUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
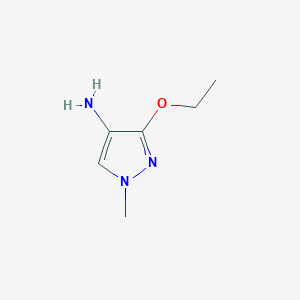
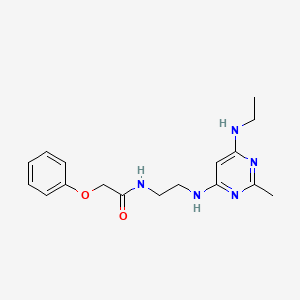
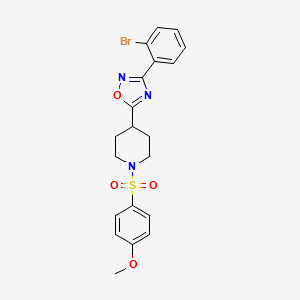
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
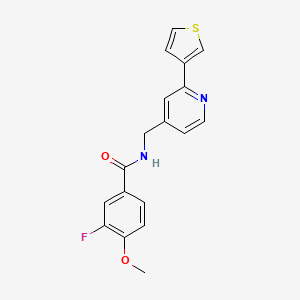
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
